Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of an amino group, a keto group, and an ester group makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrrole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: Known for its versatility in chemical reactions.
Ethyl 2-amino-1-benzamido-4-oxo-5-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar structure but with a benzamido group, offering different reactivity and applications.
Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate: A more complex derivative with additional functional groups, used in advanced research.
Uniqueness
This compound is unique due to its simple yet versatile structure, allowing it to participate in a wide range of chemical reactions and applications. Its ease of synthesis and functional group diversity make it a valuable compound in both academic and industrial research.
Biological Activity
Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, structural characteristics, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the pyrrole family of compounds, characterized by a five-membered heterocyclic ring containing nitrogen. The synthesis typically involves multi-step reactions starting from ethyl cyanoacetate and various amines. For instance, one common method involves the reaction of ethyl cyanoacetate with an appropriate amine in the presence of a base like potassium hydroxide, leading to the formation of the desired pyrrole derivative .
Key Structural Features:
- Pyrrole Ring: The core structure is a pyrrole ring that is planar with minimal displacement, which is crucial for its biological interactions.
- Functional Groups: The presence of an amino group and a carbonyl group enhances its reactivity and potential for biological activity .
Antiviral Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant antiviral activities. For example, studies have shown that certain pyrrole derivatives can inhibit viral replication in various models. Ethyl 2-amino-4-oxo derivatives have been evaluated for their effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) .
Case Study: Antiviral Screening
In a comparative study, different pyrrole derivatives were tested against TMV. Compounds demonstrated varying degrees of activity, with some exhibiting over 50% inhibition at specific concentrations. The introduction of substituents on the pyrrole ring was found to enhance antiviral efficacy significantly .
Antibacterial Activity
The antibacterial potential of ethyl 2-amino-4-oxo derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus more effectively than Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial properties .
Table: Antibacterial Activity of Pyrrole Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 3.12 | Staphylococcus aureus |
Compound B | 12.5 | Escherichia coli |
Compound C | 6.25 | Streptococcus pneumoniae |
The biological activity of ethyl 2-amino-4-oxo derivatives is believed to be linked to their ability to interfere with essential viral and bacterial processes. For antiviral activity, these compounds may inhibit viral replication by disrupting nucleic acid synthesis or protein synthesis pathways within the host cells .
For antibacterial effects, it is hypothesized that these compounds may target bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways .
Properties
IUPAC Name |
ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEXYZFGEMTYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.